molecular formula C17H18N2O6S B1362760 4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid

4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid

Cat. No.: B1362760
M. Wt: 378.4 g/mol
InChI Key: DAXQQSKDQBLRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an amino group, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like hydroxide ions or halides in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound’s sulfonyl and amino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]benzenesulfonamide
  • 4-[(4-Methoxyphenyl)amino]benzoic acid
  • 4-[(4-Methoxyphenyl)amino]phenylacetic acid

Uniqueness

4-[4-[(4-Methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and amino groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[4-[(4-methoxyphenyl)sulfamoyl]anilino]-4-oxobutanoic acid

InChI

InChI=1S/C17H18N2O6S/c1-25-14-6-2-13(3-7-14)19-26(23,24)15-8-4-12(5-9-15)18-16(20)10-11-17(21)22/h2-9,19H,10-11H2,1H3,(H,18,20)(H,21,22)

InChI Key

DAXQQSKDQBLRAM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O

Origin of Product

United States

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